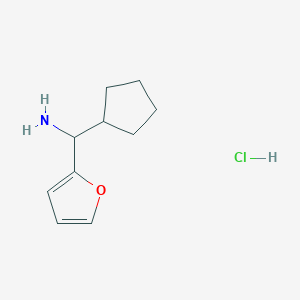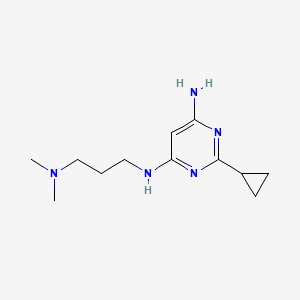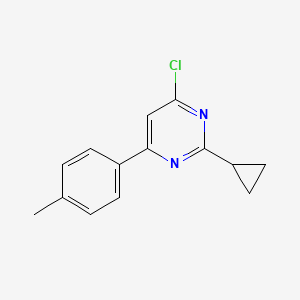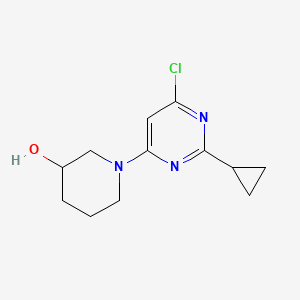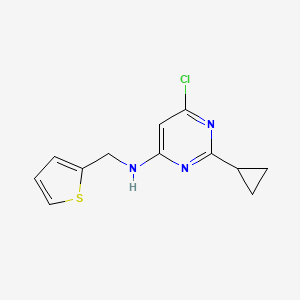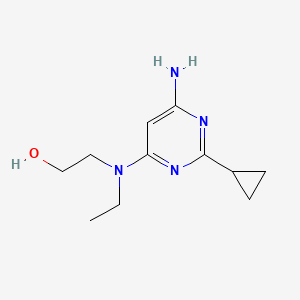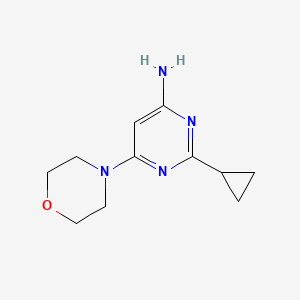
1-(3-Fluoropropyl)piperidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves introducing a fluoropropyl group onto the piperidine ring. Various methods can be employed, including hydrogenation, cyclization, cycloaddition, annulation, and amination. Researchers have explored both intra- and intermolecular reactions to achieve the desired product .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines have been explored, showing that reactions in protic solvents can lead to the formation of 3-amino-piperidin-4-ols, which have potential applications in synthesizing compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter (Scheunemann et al., 2011). This demonstrates the compound's relevance in synthesizing ligands that could be used in neurological research and potential therapeutic applications.
The synthesis of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin highlights the structural modification potential of piperidin-4-ol derivatives for creating compounds with varied biological activities (Lagisetty et al., 2009). Such derivatives could be explored for their anticancer properties, given curcumin's known biological activities.
Pharmacology and Drug Development
A series of (2-fluoroethyl) substituted spirocyclic piperidines have been prepared, highlighting the role of 1-(3-Fluoropropyl)piperidin-4-ol derivatives in developing potential imaging agents for σ(1) receptors in the central nervous system. These compounds, especially the (2-fluoroethyl) derivatives, have shown higher affinity and selectivity compared to their (3-fluoropropyl) counterparts (Maestrup et al., 2011). This research is crucial for developing diagnostic tools and therapeutic agents targeting the σ(1) receptor, which is involved in various neurological disorders.
In the field of tuberculosis research, piperidinol analogs have been discovered and optimized for anti-tuberculosis activity. This showcases the potential of 1-(3-Fluoropropyl)piperidin-4-ol derivatives in contributing to the development of novel anti-infective agents (Sun et al., 2009). The identification of compounds with good anti-tuberculosis activity and drug-like characteristics underscores the relevance of such derivatives in addressing global health challenges like tuberculosis.
Materials Science and Corrosion Inhibition
- Piperidine derivatives, including those related to 1-(3-Fluoropropyl)piperidin-4-ol, have been evaluated for their corrosion inhibition properties on iron, demonstrating the compound's potential applications beyond pharmacology into materials science (Kaya et al., 2016). This indicates that such compounds could be used to develop new materials or coatings to protect metals from corrosion, extending their life and utility in various industrial applications.
Eigenschaften
IUPAC Name |
1-(3-fluoropropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPZBONHFKEEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






